molecular formula C15H17ClF3NO2 B2717523 2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide CAS No. 1397200-16-6

2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2717523
CAS No.: 1397200-16-6
M. Wt: 335.75
InChI Key: ZIYVZURFYVSMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT137690 and belongs to the class of selective inhibitors of checkpoint kinase 1 (Chk1).

Mechanism of Action

CCT137690 selectively inhibits 2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide by binding to its ATP-binding site, which prevents the phosphorylation of downstream targets involved in DNA damage response. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
CCT137690 has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. This selectivity is due to the differential expression of this compound in cancer cells compared to normal cells. CCT137690 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of using CCT137690 in lab experiments is its selectivity for cancer cells, which allows for targeted therapy. However, one limitation is the potential for off-target effects, which may lead to toxicity in normal cells. Additionally, the optimal dosage and administration of CCT137690 in humans is still being investigated.

Future Directions

There are several future directions for the research of CCT137690. One potential application is in combination therapy with other cancer treatments to enhance their efficacy. Additionally, the development of more selective 2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide inhibitors may lead to improved therapeutic outcomes. Further research is also needed to determine the optimal dosage and administration of CCT137690 in humans.

Synthesis Methods

The synthesis of CCT137690 involves a multi-step process that includes the reaction of 4-methoxy-3-(trifluoromethyl)aniline with chloroacetyl chloride to form 2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide. The resulting compound is then reacted with cyclobutylmethylamine to yield 2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

CCT137690 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to selectively inhibit 2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide, which is a critical regulator of the cell cycle checkpoint and DNA damage response. Inhibition of this compound leads to the accumulation of DNA damage and ultimately results in cell death.

Properties

IUPAC Name

2-chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3NO2/c1-22-13-6-5-11(7-12(13)15(17,18)19)20(14(21)8-16)9-10-3-2-4-10/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVZURFYVSMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2CCC2)C(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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